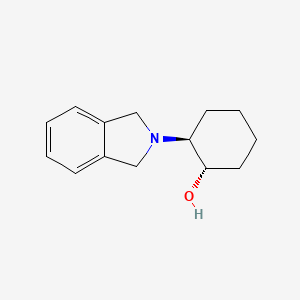![molecular formula C16H14O6 B13362554 6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B13362554.png)
6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid is an organic compound characterized by the presence of two methoxy groups and two carboxylic acid groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions followed by sequential methoxylation and carboxylation steps. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), borane (BH₃)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Hydroxylated or aldehyde derivatives
Reduction: Alcohol or aldehyde derivatives
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6,6’-Dimethoxybiphenyl-2,2’-diyl: A similar compound with methoxy groups at different positions.
6,6’-Dimethoxybiphenyl-2,2’-diyl bis(diphenylphosphine): A related compound used as a ligand in catalysis.
6,6’-Dimethoxybiphenyl-2,2’-diyl bis(3,5-di-tert-butylphenylphosphine): Another similar compound with bulky substituents for enhanced stability.
Uniqueness
6,6’-Dimethoxy[1,1’-biphenyl]-3,3’-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methoxy and carboxylic acid groups makes it versatile for various applications in synthesis and research.
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
3-(5-carboxy-2-methoxyphenyl)-4-methoxybenzoic acid |
InChI |
InChI=1S/C16H14O6/c1-21-13-5-3-9(15(17)18)7-11(13)12-8-10(16(19)20)4-6-14(12)22-2/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
UVKMCJMFEOUORW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362478.png)
![6-(2-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362482.png)
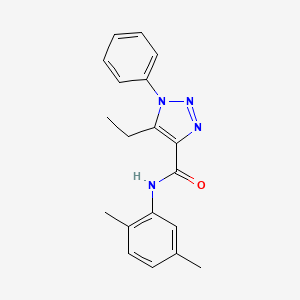
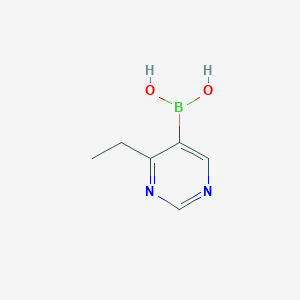
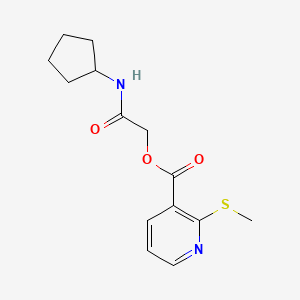
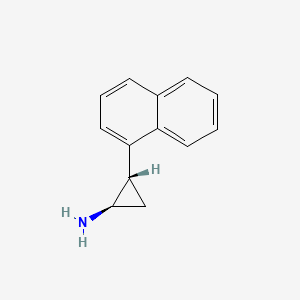

![1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B13362514.png)
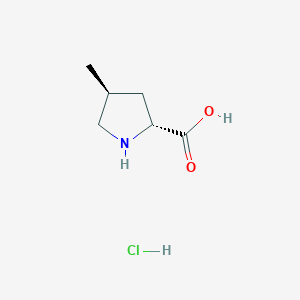
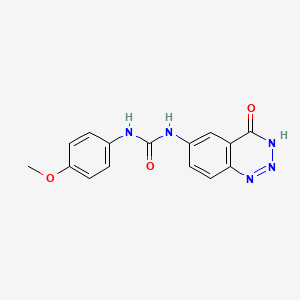
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362537.png)
![4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13362545.png)
